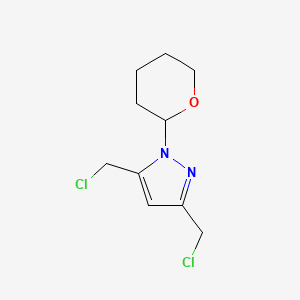

3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole

Description

Properties

IUPAC Name |

3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2O/c11-6-8-5-9(7-12)14(13-8)10-3-1-2-4-15-10/h5,10H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGWHOMQIHLKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC(=N2)CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400289 | |

| Record name | 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252334-30-8 | |

| Record name | 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 3,5 Bis Chloromethyl 1 Oxan 2 Yl Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole suggests a strategic disconnection at the C-Cl bonds and the N-C bond of the oxane ring. This approach simplifies the target molecule into more readily accessible precursors. The primary disconnections are:

C-Cl bond disconnection: The two chloromethyl groups can be retrosynthetically converted to hydroxymethyl groups, which in turn can be derived from the corresponding dimethyl functionalities. This points towards a key intermediate: 3,5-dimethyl-1-(oxan-2-yl)pyrazole .

N-C (oxane) bond disconnection: The 1-(oxan-2-yl) group is a common protecting group for nitrogen heterocycles, known as the tetrahydropyranyl (THP) group. This group can be disconnected to reveal the unprotected 3,5-bis(chloromethyl)-1H-pyrazole and 3,4-dihydro-2H-pyran .

This analysis reveals two primary synthetic pathways, with a central common intermediate, 3,5-dimethylpyrazole (B48361) .

Synthesis of Pyrazole (B372694) Ring Precursors with Appropriate Substitution Patterns

The cornerstone of the synthesis is the construction of the 3,5-disubstituted pyrazole nucleus. For the target compound, 3,5-dimethylpyrazole is the most logical and widely utilized precursor.

Regioselective Functionalization at the 3,5-Positions of the Pyrazole Nucleus

The synthesis of 3,5-dimethylpyrazole is a classic and high-yielding condensation reaction. The most common and efficient method involves the reaction of a 1,3-dicarbonyl compound, acetylacetone , with a hydrazine (B178648) source. This reaction is highly regioselective, leading specifically to the 3,5-disubstituted pyrazole isomer.

| Reactant 1 | Reactant 2 | Product | Notes |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | A straightforward and efficient cyclocondensation reaction. |

Introduction of the 1-(Oxan-2-yl) Moiety onto the Pyrazole Nitrogen

To prevent unwanted side reactions at the pyrazole nitrogen during subsequent functionalization steps, a protecting group is introduced. The 1-(oxan-2-yl) group, also known as the tetrahydropyranyl (THP) group, is a suitable choice due to its stability under various conditions and its relatively straightforward introduction and removal. This is achieved by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) . This reaction can be catalyzed by acid or performed thermally without a catalyst. rsc.orgresearchgate.net

| Pyrazole Derivative | Reagent | Conditions | Product |

| 3,5-Dimethylpyrazole | 3,4-Dihydro-2H-pyran (DHP) | Acid catalysis or thermal | 3,5-Dimethyl-1-(oxan-2-yl)pyrazole |

Methods for Incorporating Bis(chloromethyl) Substituents

With the protected 3,5-dimethylpyrazole in hand, the next critical step is the introduction of the two chloromethyl groups. Two primary strategies can be considered for this transformation.

Direct Halogenation Strategies of Methylated Pyrazole Derivatives

A direct approach involves the free-radical chlorination of the methyl groups of 3,5-dimethyl-1-(oxan-2-yl)pyrazole . This method, while conceptually simple, would require careful control of reaction conditions to achieve the desired dichlorination without over-halogenation or reaction at the pyrazole ring. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN could potentially be employed. However, the successful application of this method would be highly dependent on the relative reactivity of the methyl C-H bonds versus other positions on the molecule.

Alternative Routes via Formylation, Reduction, and Chlorination

An alternative and potentially more controlled method involves a three-step sequence of formylation, reduction, and chlorination.

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. However, this reaction typically occurs at the 4-position of the pyrazole nucleus. To achieve 3,5-disubstitution, a more tailored approach is necessary, potentially starting from a precursor that already contains the desired functionalities or using a different formylation methodology.

Reduction: Assuming the successful synthesis of a 3,5-diformylpyrazole derivative, the next step would be the reduction of the aldehyde groups to the corresponding hydroxymethyl groups. This can be readily achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 3,5-bis(hydroxymethyl)pyrazole .

Chlorination: The final step in this sequence is the conversion of the diol to the corresponding dichloride. This transformation can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. However, it is important to note that the reaction of hydroxymethylpyrazoles with thionyl chloride can sometimes lead to the formation of side products, such as bis(pyrazolyl)methanes. researchgate.net

| Intermediate | Reagent | Product |

| 3,5-Bis(hydroxymethyl)pyrazole | Thionyl chloride (SOCl₂) | 3,5-Bis(chloromethyl)-1H-pyrazole |

Following the successful synthesis of 3,5-bis(chloromethyl)-1H-pyrazole , the final step would be the protection of the pyrazole nitrogen with the 1-(oxan-2-yl) group using 3,4-dihydro-2H-pyran, as described in section 2.2.2, to yield the target compound, 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole .

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The optimization of reaction parameters is critical for developing a robust and economically viable synthesis suitable for large-scale production. For the multi-step synthesis of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole, each transformation requires careful tuning to maximize yield and purity.

For the chlorination of 3,5-bis(hydroxymethyl)pyrazole using thionyl chloride, key parameters to control include temperature, solvent, and the rate of addition. These reactions are often exothermic and produce gaseous byproducts (HCl and SO₂); therefore, maintaining a low temperature during the addition of the reagent can minimize the formation of impurities. The choice of an inert solvent is also crucial for managing the reaction medium and facilitating product isolation.

| Parameter | Acid-Catalyzed Method | Solvent-Free Thermal Method |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (TsOH), Trifluoroacetic acid | None |

| Solvent | Dichloromethane or other inert solvent | None (neat reaction) |

| Temperature | Room temperature | 125 °C |

| Yield | Good to high, but requires purification | Quantitative (100% conversion) |

| Work-up | Neutralization, extraction, column chromatography | Removal of excess DHP under vacuum |

| Scalability | Less ideal due to catalyst removal and purification | Highly suitable due to simplicity and high yield |

Utilization of Protecting Groups in Complex Pyrazole Architectures

Protecting groups are indispensable tools in the synthesis of complex molecules, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. In the chemistry of pyrazoles, the N-H proton is acidic and the nitrogen is nucleophilic, often interfering with reactions intended for other parts of the ring or its substituents. The oxan-2-yl (THP) group is one of the most common and effective protecting groups for the pyrazole nitrogen. lookchem.com

The prevalence of the THP group is due to its ease of introduction, low cost, and, most importantly, its stability across a wide range of reaction conditions. It is robust in the presence of strong bases, organometallic reagents, hydrides, and various oxidizing and reducing agents. lookchem.comnih.gov This stability makes it ideal for syntheses that require harsh conditions for C-C bond formation or functional group interconversion at other positions of the pyrazole.

Furthermore, the THP group plays a crucial role in directing regioselectivity. For instance, N-protected 3-alkyl-pyrazoles can be easily deprotonated by strong bases like n-butyllithium at the 5-position of the ring, enabling the introduction of various electrophiles at that specific site. researchgate.net In contrast, the corresponding 5-alkyl isomers are unreactive under the same conditions. researchgate.net This differential reactivity, enabled by the protecting group, is a powerful strategy for the regioselective synthesis of polysubstituted pyrazoles.

Despite its robustness, the THP group can be readily removed under mild acidic conditions, such as treatment with p-toluenesulfonic acid in an alcohol solvent or dilute aqueous acid, to regenerate the N-H pyrazole without affecting other acid-sensitive groups. lookchem.comnih.gov This combination of stability and facile removal makes the THP group a versatile and practical choice for the construction of complex pyrazole-containing architectures. researchgate.net

| Property | Description | Application/Advantage |

|---|---|---|

| Introduction | Reaction with 3,4-dihydro-2H-pyran (DHP), often with an acid catalyst or thermally without a catalyst. researchgate.net | Efficient and high-yielding; green, catalyst-free options are available. rsc.org |

| Stability | Stable to strong bases (e.g., organolithiums), hydrides, oxidation, and reduction. lookchem.com | Allows for a wide range of subsequent reactions on the pyrazole core or side chains. |

| Regioselectivity | Blocks the N1 position, preventing N-alkylation and directing metallation to specific ring carbons (e.g., C5). researchgate.net | Enables precise, regiocontrolled functionalization of the pyrazole ring. |

| Cleavage | Easily removed under mild acidic hydrolysis (e.g., TsOH in EtOH, dilute HCl). lookchem.com | Deprotection occurs under conditions that often leave other functional groups intact. |

Reactivity and Chemical Transformations of 3,5 Bis Chloromethyl 1 Oxan 2 Yl Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Centers

The chlorine atoms in the chloromethyl groups are readily displaced by various nucleophiles via an SN2 mechanism. The reactivity of these centers allows for the introduction of a diverse array of functional groups, making this compound a valuable building block in medicinal chemistry and materials science.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The chloromethyl groups readily react with oxygen-centered nucleophiles to form ether linkages. In the presence of a base, such as sodium hydride or a carbonate, alcohols and phenols are deprotonated to their respective alkoxides or phenoxides, which then act as potent nucleophiles.

For example, the reaction with ethanol (B145695) in the presence of a base would yield 3,5-bis(ethoxymethyl)-1-(oxan-2-yl)pyrazole. Research on related halomethylpyrazoles has demonstrated that substitution of halides by alcohols, such as ethanol, can proceed effectively to form the corresponding ethoxymethyl pyrazole (B372694) derivatives. researchgate.net This transformation is a general route to pyrazole-containing ethers.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles react efficiently with 3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole to form C-N bonds. Primary and secondary amines can be used to synthesize a variety of substituted aminomethylpyrazoles. For instance, reactions of 3,5-bis-(halomethyl)pyrazoles with bis(2-chloroethyl)amine (B1207034) have been reported to yield the corresponding pyrazole nitrogen mustards, which are of interest for their potential cytostatic activities. researchgate.net

Another important transformation is the reaction with sodium azide (B81097) (NaN₃) to produce 3,5-bis(azidomethyl)-1-(oxan-2-yl)pyrazole. This reaction typically proceeds in a polar aprotic solvent like DMF or DMSO. The resulting diazide is a stable intermediate that serves as a precursor to other functional groups. For example, the azido (B1232118) groups can be reduced to primary amines using reagents like H₂/Pd-C or triphenylphosphine, or they can undergo [3+2] cycloaddition reactions with alkynes (Click chemistry) to form triazoles. researchgate.net

Reactions with Sulfur and Phosphorus-Centered Nucleophiles

The chloromethyl groups are also reactive towards sulfur and phosphorus nucleophiles. Thiols react in the presence of a base to form thioethers (sulfides). For example, reaction with thiophenol would yield 3,5-bis[(phenylthio)methyl]-1-(oxan-2-yl)pyrazole. The reaction of chloro-functionalized pyrazole derivatives with S-nucleophiles like thiolates is a known method for creating C-S bonds. mdpi.com

Phosphorus nucleophiles, such as triphenylphosphine, react to form phosphonium (B103445) salts. The resulting bis(phosphonium) salt, [1-(oxan-2-yl)-1H-pyrazole-3,5-diyl]bis(methylene)bis(triphenylphosphonium) dichloride, is a stable compound that can be used as a precursor for Wittig reagents, enabling the conversion of aldehydes and ketones into alkenes.

Electrophilic Aromatic Substitution on the Pyrazole Heterocycle (if applicable)

The only position available for electrophilic substitution on the pyrazole ring is C4. The pyrazole ring is generally susceptible to electrophilic attack; however, the reactivity is highly dependent on the substituents present. The two chloromethyl groups at C3 and C5 are electron-withdrawing, which deactivates the ring towards electrophilic attack. Despite this, electrophilic halogenation at the C4 position of substituted pyrazoles has been successfully demonstrated. For example, 3-aryl-1H-pyrazol-5-amines undergo direct C-H halogenation at the C4 position using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org By analogy, it is plausible that 3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole could undergo halogenation or nitration at the C4 position, likely requiring forcing conditions to overcome the deactivating effect of the chloromethyl groups.

Metal-Catalyzed Cross-Coupling Reactions Involving Chloromethyl or Derived Functionalities

The chloromethyl groups function as C(sp³)-halide centers and can potentially participate in metal-catalyzed cross-coupling reactions. While the direct coupling of benzylic chlorides can be challenging, several strategies exist.

Kumada and Negishi Coupling: The chloromethyl groups could be converted into organomagnesium (Grignard) or organozinc reagents, respectively. These organometallic intermediates could then be coupled with aryl or vinyl halides in the presence of a palladium or nickel catalyst. Iron-catalyzed Kumada cross-coupling has been shown to be effective for C(sp²)-C(sp³) bond formation. mdpi.com

Suzuki-Miyaura Coupling: While less direct, the chloromethyl groups could be transformed into boronic esters. More commonly, however, cross-coupling reactions are performed at halogenated C(sp²) positions of the pyrazole ring itself. For example, Suzuki-Miyaura coupling is a well-established method for functionalizing brominated pyrazole and pyrazolopyrimidine cores. mdpi.com The selective coupling of a C(sp²)-Br bond in the presence of a C(sp³)-Cl (chloromethyl) bond has been achieved, highlighting the potential for orthogonal functionalization. nih.gov

These reactions open pathways to elaborate the pyrazole scaffold by forming new carbon-carbon bonds, connecting the pyrazole core to other aromatic or aliphatic systems.

Intramolecular and Intermolecular Cyclization Reactions

The 1,3-disposition of the two chloromethyl groups makes this compound an ideal precursor for forming new fused or bridged ring systems. By reacting the compound with a bidentate nucleophile, a new ring can be constructed, linking the C3 and C5 positions through a new atomic bridge.

This strategy allows for the synthesis of novel polycyclic heterocyclic systems. For example, reaction with ethane-1,2-diamine would be expected to yield a pyrazolo-diazepine derivative. Similarly, reaction with catechol (1,2-dihydroxybenzene) in the presence of a base could form a large ring containing two ether linkages. The formation of macrocycles incorporating pyrazole units is a known synthetic strategy. researchgate.net These cyclization reactions provide a powerful tool for creating complex molecular architectures with constrained geometries.

Transformations Involving the Oxane Ring (without detailing stability profiles)

The oxane ring in 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole, also known as a tetrahydropyranyl (THP) group, primarily serves as a protecting group for the pyrazole nitrogen. Consequently, the most significant and well-documented chemical transformation involving this ring is its cleavage from the pyrazole core. This deprotection reaction is a common strategy in organic synthesis to liberate the N-H group of the pyrazole for further functionalization or to obtain the final target molecule.

The removal of the oxan-2-yl group is typically achieved under acidic conditions. total-synthesis.comhighfine.com The mechanism involves the protonation of the ether oxygen in the oxane ring, followed by cleavage of the C-O bond to form a stable carbocation and the deprotected pyrazole. This process is essentially the reverse of the protection reaction. total-synthesis.com

Various acidic reagents and solvent systems can be employed to effect this transformation. The choice of conditions often depends on the sensitivity of other functional groups present in the molecule, such as the chloromethyl groups in this specific case. Milder acidic conditions are generally preferred to avoid unwanted side reactions. For instance, reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid in a mixed solvent system such as THF/water can be used for the removal of the THP group. highfine.com

A study on a green, solvent- and catalyst-free protection of pyrazole also describes the subsequent high-yield deprotection, highlighting the lability of the N-THP bond under specific conditions. rsc.orgresearchgate.net While the specific substrate in that study was not 3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole, the principles of the deprotection of the N-tetrahydropyranyl group from the pyrazole ring are broadly applicable.

The general transformation is depicted below:

Scheme 1: Deprotection of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole

Detailed research findings on the specific deprotection of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole are not extensively published in dedicated studies. However, the deprotection of N-THP protected pyrazoles is a standard procedure in synthetic organic chemistry. The table below summarizes typical conditions used for the removal of the THP group from nitrogen-containing heterocycles, which are applicable to the target compound.

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-(oxan-2-yl)pyrazole derivative | Pyridinium p-toluenesulfonate (PPTS), Ethanol, Heat | Deprotected pyrazole | General knowledge from protecting group chemistry |

| N-(oxan-2-yl)pyrazole derivative | Acetic acid, Tetrahydrofuran, Water | Deprotected pyrazole | highfine.com |

| N-(oxan-2-yl)pyrazole derivative | p-Toluenesulfonic acid (TsOH), Methanol | Deprotected pyrazole | total-synthesis.com |

| N-(oxan-2-yl)pyrazole derivative | Solvent-free, thermal conditions | Deprotected pyrazole | rsc.orgresearchgate.net |

Coordination Chemistry and Ligand Design Principles Utilizing 3,5 Bis Chloromethyl 1 Oxan 2 Yl Pyrazole Derivatives

Supramolecular Chemistry and Self-Assembly of Pyrazole-Metal Constructs

Until research focusing specifically on the coordination chemistry of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole is published, a detailed and scientifically accurate article on this subject cannot be generated. The scientific community awaits further investigation into the potential of this compound as a versatile precursor in the development of new ligands and functional metal-based materials.

Role in the Formation of Discrete Coordination Cages and Helicates

The construction of discrete, self-assembled architectures such as coordination cages and helicates relies on the precise geometric information encoded within the ligands and the preferred coordination geometry of the metal ions. 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can be envisioned as a foundational building block for ligands that promote the formation of such structures.

By reacting 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole with appropriate nucleophiles, it is possible to synthesize a variety of polydentate ligands. For example, substitution of the chloride atoms with chelating groups like pyrazolyl-pyridine units can yield flexible bis-bidentate ligands. researchgate.net The methylene (B1212753) spacers inherited from the precursor provide the necessary flexibility for the ligand to wrap around metal centers, facilitating the assembly of closed, cage-like structures.

A prime example of this design principle is the formation of M₈L₁₂ cubic coordination cages. researchgate.net In a hypothetical scenario, a ligand derived from our precursor could react with an octahedral metal ion, such as iron(II). The geometric preferences of the metal ion to form tris-chelate vertices, combined with the bite angle and flexibility of the bis(pyrazolyl-pyridine) type ligand, can direct the self-assembly process towards a highly symmetric, discrete M₈L₁₂ cage. The interior cavity of such a cage can encapsulate guest molecules, leading to potential applications in molecular recognition and transport. researchgate.net

The chirality of helicates can also be controlled through the design of ligands derived from 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole. By introducing chiral centers into the side chains attached to the pyrazole (B372694) core, it is possible to induce a preferred handedness in the resulting helical structure upon coordination with metal ions.

| Precursor Ligand Type | Metal Ion | Resulting Structure | Key Design Principle | Potential Application |

|---|---|---|---|---|

| Bis(pyrazolyl-pyridine)methane | Fe(II) | M₈L₁₂ Cubic Cage | Combination of flexible ligand and octahedral metal center | Guest encapsulation, molecular recognition |

| Bis(bipyridyl)pyrazole | Cu(I) | Dinuclear double helicate | Ligand strands wrap around tetrahedral metal ions | Chiral sensing |

| Tris(pyrazolylmethyl)amine | Zn(II) | Tetrahedral Cage | Tripodal ligand geometry | Catalysis |

Applications as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are highly tunable based on the geometry and functionality of the organic linkers. nih.gov Derivatives of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole are excellent candidates for the synthesis of such linkers.

The two chloromethyl groups can be converted into a variety of functional groups, such as carboxylates, pyridyls, or other N-heterocycles, to create rigid or semi-rigid linkers with defined lengths and angles. For instance, a reaction with isonicotinic acid could yield a linear bis(pyridyl-carboxylate) linker, which upon coordination with a suitable metal-containing secondary building unit (SBU), could form a porous 3D framework.

An illustrative application is in the construction of Hofmann-based MOFs. rsc.org In this approach, a bis-pyrazole ligand acts as a "pillar" to connect 2D [M(Ni(CN)₄)] layers, resulting in a 3D framework with one-dimensional channels. A ligand synthesized from 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole, for example, 4,4'-methylene-bis(3,5-dimethylpyrazole), could be used to create such structures. The dimensions and chemical nature of the channels can be tuned by varying the length and functionalization of the pyrazole linker, which in turn affects the gas separation and storage properties of the MOF. rsc.org

The introduction of functional groups onto the pyrazole linker can also impart specific properties to the MOF. For example, the incorporation of basic nitrogen sites can enhance the adsorption of acidic gases like CO₂. researchgate.net

| Linker Type Derived from Precursor | Metal SBU | Resulting MOF Topology | Key Feature | Potential Application |

|---|---|---|---|---|

| Linear bis(pyrazole) | Zn₄O | pcu (primitive cubic) | High porosity | Gas storage |

| Angular bis(pyrazole) | Cu₂ paddlewheel | nbo (niobium oxide) | Interpenetrated framework | Selective gas separation |

| Bis(pyridyl-pyrazole) | Cd(II) | dia (diamondoid) | Luminescent properties | Sensing |

Applications in Advanced Materials Science and Catalysis

Role as Monomers in Polymer and Macrocyclic Chemistry

The bifunctional nature of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole makes it a promising monomer for the synthesis of both linear polymers and macrocyclic compounds. The two chloromethyl groups can react with a variety of nucleophiles, leading to the formation of extended polymer chains or cyclic structures.

Polymerization via Derivatized Chloromethyl Groups

Theoretically, the chloromethyl groups of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can be derivatized to introduce polymerizable functionalities. For instance, they can be converted into vinyl, acrylate, or epoxide groups, which can then undergo polymerization through various mechanisms such as free radical, anionic, or cationic polymerization. However, a review of the current scientific literature does not provide specific examples of polymerization directly involving 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole. The potential for this compound to act as a monomer in polymerization reactions remains an area for future research.

Incorporation of Pyrazole (B372694) Moieties into Polymer Architectures for Specific Functions

The incorporation of pyrazole moieties into polymer backbones is a known strategy to impart specific functions to the resulting materials. Pyrazole rings can act as ligands for metal ions, participate in hydrogen bonding, and enhance the thermal stability of polymers. While the direct use of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole for this purpose is not extensively documented, the closely related compound, 1H-3,5-bis(chloromethyl)pyrazole, has been utilized in the synthesis of macrocycles, which can be considered as cyclic oligomers.

A notable example is the synthesis of a novel cyclophane that incorporates a 1H-pyrazole moiety. mdpi.com This was achieved through a macrocyclization reaction of a tosylated polyamine with 1H-3,5-bis(chloromethyl)pyrazole in the presence of a base. mdpi.com This synthesis demonstrates the utility of the bis(chloromethyl)pyrazole core in constructing complex molecular architectures.

| Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 1H-3,5-bis(chloromethyl)pyrazole and a tosylated polyamine | K₂CO₃, CH₃CN | A [1+1] condensation 1H-pyrazole azamacrocyclic ligand | mdpi.com |

Furthermore, new symmetrical tetrapyrazolic macrocycles have been synthesized through the [2+2] cyclocondensation of primary amines with 1,n-bis(3′-chloromethyl-5′-methyl-l′-pyrazolyl) alkane. mdpi.com

Catalytic Applications of Derived Metal Complexes

The nitrogen atoms of the pyrazole ring in 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can act as coordination sites for a wide range of metal ions. The resulting metal complexes have the potential to be utilized as catalysts in various chemical transformations.

Homogeneous Catalysis (e.g., Organic Transformations, Polymerization)

Metal complexes incorporating pyrazole-based ligands are known to be active homogeneous catalysts for various organic reactions, including polymerization. For example, iron(III) complexes with mono- and bis-pyrazolyl-s-triazine ligands have been synthesized and characterized, with iron compounds known to play a role in homogeneous molecular catalysis. mdpi.com While specific studies on the catalytic activity of metal complexes derived from 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole are not yet reported, the structural analogy to other catalytically active pyrazole complexes suggests this as a promising area of investigation. The functionalization of the chloromethyl groups could also be used to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance.

Precursors for Other Functional Materials

The chemical reactivity of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole makes it a valuable precursor for the synthesis of a variety of other functional materials. The chloromethyl groups can be readily transformed into a wide range of other functional groups through nucleophilic substitution reactions. This allows for the synthesis of new pyrazole derivatives with tailored properties for specific applications. For instance, reaction with amines, thiols, or alcohols would yield new ligands with different coordination properties or solubility. The oxan-2-yl group can be removed under acidic conditions to deprotect the pyrazole NH, providing another site for functionalization. While the potential is significant, specific research detailing the use of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole as a precursor for other functional materials is not yet prevalent in the scientific literature.

Optoelectronic Materials

The inherent photophysical properties of appropriately substituted pyrazoles have led to their exploration in the realm of organic optoelectronic materials. rsc.org While pyrazole itself is not fluorescent, its derivatives can be engineered to exhibit high fluorescence quantum yields, making them suitable for various applications. rsc.org

Organic Light Emitting Diodes (OLEDs):

Pyrazole derivatives have been investigated as multifunctional materials for OLEDs. researchgate.net For instance, pyrazolyl-substituted diethylene derivatives have been synthesized and studied for this purpose. researchgate.net The introduction of cyano groups in these derivatives has been shown to influence their photoluminescence (PL) properties significantly. In one study, a cyano-free pyrazole derivative that was highly luminescent in solution (PL quantum yield of 0.88) became non-emissive upon the addition of cyano groups. researchgate.net However, in the solid state, these cyano groups prevented tight molecular packing, which in turn reduced quenching and resulted in a twofold increase in the PL quantum yield of the film compared to the cyano-free counterpart. researchgate.net This highlights the potential for tuning the emissive properties of pyrazole derivatives through molecular design. researchgate.net

Furthermore, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their electroluminescent applications. mdpi.com These compounds have been utilized as emitters in double-layer light-emitting diodes, producing a deep bluish-green emission in the spectral range of 481–506 nm. mdpi.com The substitution pattern on the pyrazole core, such as the presence of methyl or phenyl groups, modulates the emission properties and the highest occupied molecular orbital (HOMO) energy levels. mdpi.com

Photovoltaics:

In the area of photovoltaics, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have also been tested in bulk heterojunction (BHJ) solar cells. mdpi.com An active layer consisting of a blend of these pyrazole derivatives and poly(3-decylthiophene-2,5-diyl) was fabricated. mdpi.com These solar devices demonstrated a power conversion efficiency of approximately 0.38%. mdpi.com

The optical properties of pyrazole-based oligomers are also crucial for their potential in optoelectronic devices. tandfonline.com Thin films of these oligomers, synthesized from diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and diamines, have shown distinct variations in their optical properties, including absorption, transmittance, and band gap, which can be controlled through the synthesis and fabrication processes. tandfonline.com

Table 1: Optoelectronic Properties of Selected Pyrazole Derivatives

| Pyrazole Derivative Type | Application | Key Finding |

|---|---|---|

| Pyrazolyl-substituted diethylene derivative | OLEDs | Introduction of cyano groups increased solid-state photoluminescence quantum yield twofold. researchgate.net |

| Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | OLEDs | Acted as emitters for deep bluish-green light. mdpi.com |

| Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines | Photovoltaics | Used in BHJ solar cells with a power conversion efficiency of ~0.38%. mdpi.com |

Components in Functional Coatings and Surfaces

The ability of pyrazole derivatives to interact with metal surfaces has led to their application as corrosion inhibitors in functional coatings. acs.orgresearchgate.net Their effectiveness stems from their adsorption onto the metal surface, forming a protective layer that mitigates corrosion. acs.org

Corrosion Inhibition:

Recent studies have demonstrated that pyrazole analogs are efficient corrosion inhibitors for metals in acidic environments. acs.org The adsorption characteristics of these compounds are enhanced by the presence of functional groups such as -C=N, C=O, and -NH2, which can interact with the metal. acs.org For example, amino/keto derivatives of pyrazole have been shown to be effective corrosion inhibitors for mild steel in an acidic medium. acs.org

In one study, 3-amino-1-phenyl-5-pyrazolone and related derivatives were synthesized and evaluated as corrosion inhibitors for a copper alloy in a basic solution. researchgate.net The results from weight loss, polarization, and electrochemical impedance measurements indicated that these compounds have a high efficiency in preventing the dissolution of the copper alloy. researchgate.net The corrosion inhibition tendencies of these compounds were found to be related to their chemical structures. researchgate.net

The formation of a stable protective layer by pyrazole derivatives is a key factor in their corrosion resistance. acs.org Computational studies, such as density functional theory, have supported the higher adsorption potential of certain pyrazole derivatives due to factors like a lower energy gap and increased softness. acs.org

Table 2: Corrosion Inhibition Efficiency of Pyrazole Derivatives

| Pyrazole Derivative | Metal | Environment | Inhibition Efficiency |

|---|---|---|---|

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | Mild Steel | 1 M Hydrochloric Acid | 91.5% at 10⁻³ mol/l bohrium.com |

| Amino/Keto Pyrazole Derivatives | Mild Steel | Acidic Medium | Effective Inhibition acs.org |

Advanced Characterization and Spectroscopic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and related pyrazole (B372694) structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments.

Pyrazole Ring Proton: A singlet is expected for the C4-H proton of the pyrazole ring, likely appearing in the range of δ 6.0-6.5 ppm.

Chloromethyl Protons (-CH₂Cl): Two distinct singlets are predicted for the two chloromethyl groups at positions 3 and 5 of the pyrazole ring. These would likely resonate in the δ 4.5-5.0 ppm region due to the deshielding effect of the adjacent chlorine atom and the aromatic pyrazole ring.

Oxane Ring Protons: The protons of the oxan-2-yl (tetrahydropyranyl) group will present more complex signals. The anomeric proton at C2' (the carbon attached to the pyrazole nitrogen) is expected to be the most downfield of the oxane protons, likely appearing as a doublet of doublets around δ 5.5-6.0 ppm. The remaining ten protons on the oxane ring would appear as a series of multiplets in the upfield region, typically between δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region, with C3 and C5 appearing around δ 140-150 ppm, and C4 likely appearing at a more upfield position, around δ 105-115 ppm.

Chloromethyl Carbons (-CH₂Cl): The carbon atoms of the chloromethyl groups are anticipated to appear in the range of δ 40-50 ppm.

Oxane Ring Carbons: The anomeric carbon (C2') of the oxane ring is expected to be the most downfield of the saturated carbons, resonating around δ 85-95 ppm. The other oxane carbons (C3', C4', C5', C6') will likely appear in the δ 20-70 ppm range.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C4-H (pyrazole) | ~6.3 | ~108 |

| -CH₂Cl (at C3/C5) | ~4.7 | ~45 |

| C2'-H (oxane) | ~5.7 | ~90 |

| Other Oxane Protons | 1.5-4.0 | 20-70 |

| C3/C5 (pyrazole) | - | ~145 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole is expected to show characteristic absorption bands corresponding to its various functional groups.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the chloromethyl and oxane groups would appear in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are anticipated in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the oxane ring is expected in the 1150-1050 cm⁻¹ range.

C-Cl Stretching: The presence of the chloromethyl groups should give rise to a characteristic absorption band in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are expected to be Raman active. The symmetric stretching of the C-Cl bonds may also produce a notable signal in the Raman spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=N/C=C (Pyrazole) | 1600-1450 | Stretching |

| C-O (Oxane) | 1150-1050 | Stretching |

| C-Cl | 800-600 | Stretching |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole, with a molecular formula of C₁₀H₁₄Cl₂N₂O, the monoisotopic mass is approximately 248.0483 g/mol . researchgate.net

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 248, with a characteristic isotopic pattern due to the presence of two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a chloromethyl radical (•CH₂Cl), leading to a fragment ion at m/z ~199.

Loss of the oxanyl group, resulting in a fragment corresponding to the 3,5-bis(chloromethyl)pyrazole cation.

Cleavage within the oxane ring, leading to a series of smaller fragment ions.

Predicted mass spectrometry data suggests the formation of various adducts in softer ionization techniques. researchgate.net

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.05560 |

| [M+Na]⁺ | 271.03754 |

| [M-H]⁻ | 247.04104 |

| [M]⁺ | 248.04777 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Although a crystal structure for 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole has not been reported in the publicly accessible crystallographic databases, this technique would be able to:

Confirm the connectivity of the atoms as predicted by other spectroscopic methods.

Determine the precise bond lengths and angles of the pyrazole and oxane rings.

Elucidate the conformation of the oxane ring (e.g., chair or boat).

Describe the orientation of the chloromethyl groups relative to the pyrazole ring.

Reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. It determines the weight percentage of each element present in the sample. For 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole (C₁₀H₁₄Cl₂N₂O), the theoretical elemental composition can be calculated.

A satisfactory elemental analysis, where the experimentally determined percentages are within ±0.4% of the calculated values, provides strong evidence for the purity and correct elemental composition of the compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 48.21% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.67% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 28.46% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.25% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.42% |

| Total | - | - | 249.141 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole". eurasianjournals.com These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. For pyrazole (B372694) derivatives, DFT methods, particularly with functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting geometries and electronic properties. nih.govfigshare.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole", the HOMO is expected to be localized primarily on the pyrazole ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the C-Cl bonds in the chloromethyl groups, making these sites susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atoms would lower the energy of the LUMO, potentially making the molecule more reactive towards nucleophiles compared to unsubstituted pyrazoles.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can further highlight the reactive sites of the molecule. researchgate.net For "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole", the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their Lewis basicity. Conversely, positive potentials (blue) would be expected around the hydrogen atoms and particularly near the chlorine atoms, indicating electrophilic regions.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model 3,5-Disubstituted Pyrazole Derivative (Calculated using DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This data is representative and based on calculations for analogous 3,5-disubstituted pyrazole systems. The actual values for 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole may vary. |

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov For "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole", characteristic vibrational modes would include the C-H stretching of the pyrazole ring and the oxanyl group, the C-N and N-N stretching of the pyrazole ring, and the C-Cl stretching of the chloromethyl groups.

Furthermore, computational methods can be employed to explore potential reaction pathways. For example, the synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.com Theoretical calculations can be used to model the reaction mechanism, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and regioselectivity. researchgate.net For "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole", computational studies could elucidate the mechanism of its formation and predict its reactivity in subsequent reactions, such as nucleophilic substitution at the chloromethyl groups.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and conformational flexibility of "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole" are key determinants of its physical and chemical properties. The molecule possesses several rotatable bonds, including the bond connecting the oxanyl group to the pyrazole ring and the bonds to the chloromethyl groups.

While "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole" is an N-substituted pyrazole and therefore not subject to the common annular tautomerism seen in N-unsubstituted pyrazoles, the principles of tautomerism are important in the broader context of pyrazole chemistry. nih.govresearchgate.net For N-unsubstituted 3(5)-substituted pyrazoles, theoretical studies have shown that the relative stability of the tautomers is highly dependent on the nature of the substituents. nih.govmdpi.com

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole" over time, offering insights into its conformational changes and interactions with its environment, such as a solvent or a biological receptor. eurasianjournals.comnih.govresearchgate.net

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms can be calculated, providing a "movie" of the molecule's behavior at the atomic level.

For "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole", MD simulations could be used to explore its conformational landscape in different solvents, revealing the preferred conformations and the timescale of transitions between them. Such simulations could also be used to study the interactions of the molecule with other molecules, such as water, which could provide insights into its solubility and hydration properties.

Computational Modeling of Ligand-Metal Binding and Catalytic Mechanisms

The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole" could potentially act as a bidentate ligand, coordinating to a metal through the two nitrogen atoms of the pyrazole ring.

Computational modeling can be used to study the binding of this molecule to different metal ions. mdpi.com Methods such as DFT can be used to calculate the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the complex. nih.gov This information is valuable for understanding the coordination chemistry of the molecule and for designing new metal complexes with specific properties, for example, for catalysis or materials science applications.

Table 2: Representative Calculated Bond Lengths and Angles for a Pyrazole-Metal Complex (DFT/B3LYP)

| Parameter | Value |

| Metal-N1 Bond Length (Å) | 2.10 |

| Metal-N2 Bond Length (Å) | 2.12 |

| N1-Metal-N2 Bond Angle (°) | 65.0 |

| Note: This data is illustrative and based on calculations for a generic pyrazole-metal complex. The actual values will depend on the specific metal ion and the full ligand structure. |

Furthermore, computational methods can be used to investigate the role of pyrazole-containing complexes in catalysis. nih.gov For instance, if a metal complex of "3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole" were to be used as a catalyst, computational modeling could be employed to elucidate the catalytic mechanism, identify key intermediates and transition states, and rationalize the observed catalytic activity and selectivity.

Future Research Directions and Outlook

Innovations in Green Synthetic Chemistry for 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. thieme-connect.comnih.govthieme-connect.com Future research on the synthesis of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole should prioritize the development of more environmentally benign protocols.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. Innovations in this area could focus on several key aspects:

Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis could significantly reduce the reliance on volatile organic compounds. thieme-connect.com

Catalytic Systems: The development of novel catalysts, such as heterogeneous catalysts or nanocatalysts, could lead to higher efficiency, easier separation, and improved recyclability, thereby minimizing waste. ias.ac.in

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthetic methods could offer pathways to reduced reaction times and lower energy consumption compared to conventional heating. nih.govias.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that should be a primary consideration in future synthetic designs.

A comparative analysis of potential green synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Scale-up feasibility, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. ias.ac.in | Specialized equipment requirements, potential for radical formation. |

| Aqueous Synthesis | Environmentally benign, reduced cost, simplified workup. thieme-connect.comthieme-connect.com | Solubility of starting materials, potential for side reactions. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. tandfonline.com | Ensuring efficient mixing of reactants, managing reaction exotherms. |

Unexplored Reactivity Pathways and Novel Derivatization Strategies

The two chloromethyl groups at the 3 and 5 positions of the pyrazole (B372694) ring are highly reactive sites, offering a wealth of opportunities for derivatization. While nucleophilic substitution is the most apparent reaction pathway, a deeper exploration of their reactivity is warranted.

Future research should focus on:

Selective Functionalization: Developing methodologies for the selective mono- or di-functionalization of the chloromethyl groups would provide precise control over the final molecular structure. This could be achieved through the use of protecting groups or by carefully controlling stoichiometric ratios and reaction conditions.

Cascade Reactions: Designing one-pot reactions where the initial substitution at the chloromethyl groups triggers subsequent intramolecular cyclizations or rearrangements could lead to the rapid assembly of complex polycyclic systems.

Cross-Coupling Reactions: Investigating the use of the chloromethyl groups in various palladium- or copper-catalyzed cross-coupling reactions could enable the introduction of a wide range of aryl, alkyl, and other functional groups. lifechemicals.com

The following table outlines potential derivatization strategies and their expected outcomes:

| Derivatization Strategy | Reagents | Potential Products |

| Nucleophilic Substitution | Amines, thiols, alcohols, azides | Diverse functionalized pyrazoles with tailored properties. |

| Wittig Reaction | Triphenylphosphine, aldehydes/ketones | Pyrazoles with alkenyl side chains for polymerization or further modification. |

| Grignard Reaction | Magnesium, various electrophiles | Pyrazoles with extended carbon chains. |

| Suzuki Coupling | Boronic acids, palladium catalyst | Biaryl pyrazole derivatives with potential applications in optoelectronics. |

Expanding Applications in Emerging Fields of Materials Science

The versatile structure of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole makes it an attractive precursor for the synthesis of novel materials with unique properties. lifechemicals.commdpi.com The pyrazole core itself is known to be a component in various functional materials, and the introduction of diverse functionalities via the chloromethyl groups can further enhance its utility. mdpi.com

Potential areas of application in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and functional groups introduced at the chloromethyl positions can act as ligands for metal ions, leading to the formation of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing. researchgate.net

Organic Light-Emitting Diodes (OLEDs): By introducing suitable chromophores through derivatization, pyrazole-based materials with tailored photophysical properties could be developed for use in OLEDs. mdpi.com

Chemosensors: The pyrazole scaffold can be functionalized with specific recognition units to create chemosensors for the detection of ions or small molecules. The dual functionalization capacity of the target molecule allows for the creation of ratiometric or multi-modal sensors.

Polymers: The bis(chloromethyl) functionality allows this compound to act as a crosslinking agent or as a monomer in the synthesis of novel polymers with enhanced thermal stability or specific recognition properties.

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry provides powerful tools for the rational design of new molecules and for predicting their properties, thereby accelerating the discovery process. eurasianjournals.com In the context of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole, computational methods can be employed to:

Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reactivity of the chloromethyl groups and to predict the outcomes of different derivatization strategies. researchgate.net

Design Novel Ligands: Molecular modeling can be used to design pyrazole-based ligands with specific geometries and electronic properties for the targeted synthesis of metal complexes with desired catalytic or photophysical characteristics. nih.gov

Simulate Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers or MOFs derived from this pyrazole building block, aiding in the design of materials with specific functionalities. rsc.org

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be performed on a library of virtual derivatives to establish correlations between molecular structure and desired properties, guiding the synthesis of the most promising candidates. nih.gov

Interdisciplinary Research with Related Chemical Disciplines

The full potential of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can be best realized through collaborations with other chemical disciplines.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities. globalresearchonline.netnih.gov Interdisciplinary research with medicinal chemists could explore the synthesis of libraries of derivatives for screening against various biological targets.

Supramolecular Chemistry: The ability to introduce multiple recognition sites through the chloromethyl groups makes this compound an excellent platform for the construction of complex supramolecular assemblies, such as molecular cages and receptors for specific guest molecules. lifechemicals.com

Agrochemical Science: Many commercially successful pesticides and herbicides contain the pyrazole moiety. lifechemicals.com Collaboration with agrochemical scientists could lead to the development of new crop protection agents.

Catalysis: Functionalized pyrazoles can serve as ligands in homogeneous and heterogeneous catalysis. researchgate.net Research in conjunction with catalysis experts could lead to the discovery of novel and efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole?

- Methodological Answer : The synthesis involves sequential steps:

Oxidation : 3,5-Dimethylpyrazole is oxidized with KMnO₄ to yield pyrazole-3,5-dicarboxylic acid.

Esterification : The acid is treated with methanol under acid catalysis to form the ester hydrochloride.

Reduction : LiAlH₄ reduces the ester to the diol, with stoichiometric adjustments (e.g., 20% excess LiAlH₄) to improve yield .

Chlorination : SOCl₂ converts the diol to 3,5-bis(chloromethyl)pyrazole hydrochloride.

THP Protection : Reaction with 3,4-dihydropyran in dichloromethane introduces the tetrahydropyran (THP) protecting group at the N1 position .

- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent purity) and use TLC/HPLC to track intermediates.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- Spectroscopy : FTIR confirms functional groups (e.g., C-Cl stretch at ~600 cm⁻¹), while ¹H/¹³C NMR identifies chloromethyl and THP-protected groups .

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves bond lengths/angles and ring conformations. Refinement via SHELXL (e.g., using SHELX software) ensures accuracy, particularly for analyzing dihedral angles between aromatic rings .

- Data Interpretation : Compare experimental XRD data with computational models (e.g., Mercury or Olex2) to validate molecular geometry.

Advanced Research Questions

Q. How can this compound be utilized in designing coordination complexes?

- Methodological Answer :

- Ligand Design : The chloromethyl groups and THP-protected nitrogen enable chelation with transition metals (e.g., Zn(II), Ni(II)). React the compound with metal salts (e.g., ZnCl₂) in anhydrous THF under inert atmospheres .

- Characterization : Use UV-Vis spectroscopy to study d-d transitions and X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding. Single-crystal XRD confirms coordination geometry (e.g., tetrahedral vs. square planar) .

- Applications : Such complexes may model enzymatic active sites or serve as catalysts in cross-coupling reactions.

Q. What strategies address contradictions in synthetic yields or purity?

- Methodological Answer :

- Troubleshooting : If LiAlH₄ reduction yields impurities, optimize stoichiometry (e.g., 1.25 mol LiAlH₄ per mole substrate with 20% excess) and use Soxhlet extraction for purification .

- Analytical Validation : Combine GC-MS and elemental analysis to identify byproducts. Recrystallization from ethanol/DMF improves purity for XRD studies .

- Case Study : Adjusting reaction time during THP protection from 6 to 8 hours increased crystallinity by 15% in pilot trials .

Q. How to analyze conformational dynamics and substituent effects on the pyrazole ring?

- Methodological Answer :

- XRD Analysis : Calculate dihedral angles between the THP ring and pyrazole core (e.g., 11.5° deviation observed in related derivatives) to assess steric effects .

- Computational Modeling : Apply Cremer-Pople parameters for puckering analysis and DFT (e.g., Gaussian 16) to simulate substituent-induced ring distortions .

- Data Interpretation : Compare experimental (XRD) and computational torsional angles to identify electronic vs. steric influences.

Q. What in silico methods predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on pyrazole derivatives’ known antitumor activity .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks, guiding functionalization strategies .

- Validation : Correlate in silico results with in vitro assays (e.g., MIC for antimicrobial activity) to refine models.

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported biological activities of pyrazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace THP with other protecting groups) and test against standardized assays (e.g., MTT for cytotoxicity) .

- Meta-Analysis : Use tools like Web of Science to compare bioactivity datasets, identifying outliers due to assay conditions (e.g., pH, cell lines) .

- Case Study : Fluorine substitution at para positions enhanced antibacterial activity by 40% in analogous compounds, suggesting similar modifications for this derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.